(1,1-Dioxothian-3-yl)methanesulfonyl chloride

Overview

Description

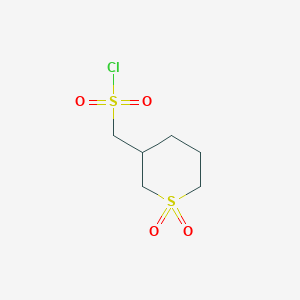

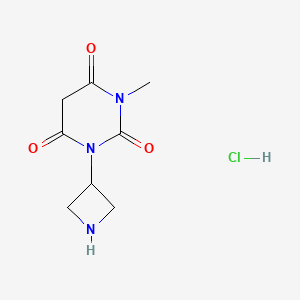

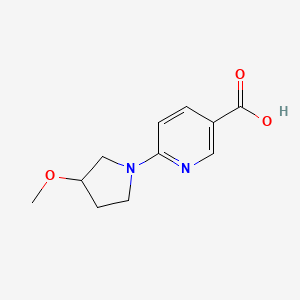

“(1,1-Dioxothian-3-yl)methanesulfonyl chloride” is an organic chemical compound with the CAS Number: 1781507-54-7 . It has a molecular weight of 246.74 . The IUPAC name for this compound is (1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(1,1-Dioxothian-3-yl)methanesulfonyl chloride” is 1S/C6H11ClO4S2/c7-13(10,11)5-6-2-1-3-12(8,9)4-6/h6H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

(1) Ionic Liquids and Electrochemical Properties

Methanesulfonyl chloride (MSC) forms room temperature ionic liquids with AlCl3, which have been studied for their electrochemical properties in the context of sodium insertion into vanadium pentoxide (V2O5). This research highlights the potential of MSC in creating electrolytes for sodium-ion batteries, demonstrating reversible sodium intercalation into V2O5 films prepared via the sol–gel route, showcasing its application in energy storage technologies (Su, Winnick, & Kohl, 2001).

(2) Chemical Reactions and Intermediates

The one-electron reduction of MSC has been explored, leading to the discovery of electron adducts and sulfonyl radicals. This research is crucial for understanding the chemical behavior of MSC in various reactions, including its role in the cis-trans isomerization of mono-unsaturated fatty acids in the presence of oxygen. Such findings are significant for chemical synthesis and understanding reaction mechanisms involving MSC (Tamba et al., 2007).

(3) Catalysis and Synthesis Applications

Research has demonstrated the use of MSC in catalysis and synthesis, such as in the stereoselective synthesis of 1,2,3‐trisubstituted 1,3‐dienes through novel [3,3]‐sigmatropic rearrangements in α‐allenic methanesulfonates. This work highlights the versatility of MSC as a reagent in organic synthesis, particularly in the development of novel synthetic strategies for the preparation of complex molecular architectures (Alcaide, Almendros, Aragoncillo, & Redondo, 2005).

(4) Sulfonation Processes

The study of regioselective methanesulfonylation of simple aromatics with methanesulfonic anhydride in the presence of zeolite catalysts presents another research application of MSC. This investigation offers insights into the methanesulfonylation process, providing a method with higher para-selectivity compared to traditional approaches. Such research has implications for the synthesis of sulfone derivatives, which are important in various chemical industries (Smith, Ewart, El‐Hiti, & Randles, 2004).

properties

IUPAC Name |

(1,1-dioxothian-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-2-1-3-12(8,9)4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCXKYPIMGONDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1-Dioxothian-3-yl)methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

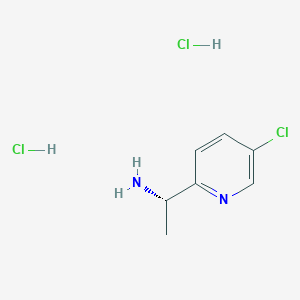

![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)

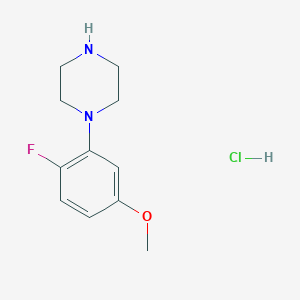

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)

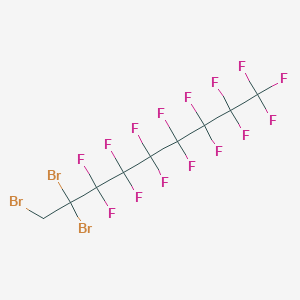

![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)

![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)